![molecular formula C15H12FNO4 B2425202 2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005150-91-3](/img/structure/B2425202.png)
2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
The compound “2-(4-Fluorobenzoyl)benzoic acid” is a fluorinated building block . It has a linear formula of FC6H4COC6H4CO2H and a molecular weight of 244.22 . It has been used to prepare starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorobenzoyl)benzoic acid” includes a fluorine atom attached to a benzene ring, which is further attached to a carboxylic acid group .Physical And Chemical Properties Analysis
The compound “2-(4-Fluorobenzoyl)benzoic acid” is a solid with a melting point of 138-140 °C . It has a molecular weight of 244.22 and its SMILES string is OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 .Scientific Research Applications
Fluorinated Anesthetics Synthesis
- 4-Fluorophenylacetic acid serves as an intermediate in the production of fluorinated anesthetics. These anesthetics are used in medical procedures to induce and maintain anesthesia during surgeries. The compound’s unique structure contributes to the development of these specialized drugs .
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers use it extensively in organic synthesis4-Fluorophenylacetic acid can be employed as a boron reagent in this coupling reaction, allowing the construction of complex organic molecules .
Crystallography and Solid-State Chemistry
- Single crystal inspection studies reveal the crystal structure of 4-Fluorophenylacetic acid . Researchers analyze its packing arrangement, intermolecular interactions, and crystal symmetry. These insights contribute to our understanding of molecular interactions in the solid state .
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-8-1-3-9(4-2-8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNGZCWWSPFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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